Product packaging for 6-(Propan-2-yloxy)pyridine-3-sulfonamide(Cat. No.:)

6-(Propan-2-yloxy)pyridine-3-sulfonamide

Cat. No.: B13523099
M. Wt: 216.26 g/mol
InChI Key: LFGWPSHHRMPXEM-UHFFFAOYSA-N
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Description

6-(Propan-2-yloxy)pyridine-3-sulfonamide is a chemical compound with the molecular formula C8H12N2O3S and a monoisotopic mass of 216.05687 Da . Its structure features a pyridine ring substituted with a propan-2-yloxy group at the 6-position and a sulfonamide group at the 3-position . The sulfonamide functional group is a privileged pharmacophore in medicinal chemistry, making this compound a valuable intermediate or scaffold in drug discovery research. Potential applications include its use as a building block in the synthesis of more complex molecules, particularly in the development of enzyme inhibitors. Compounds with similar sulfonamide motifs on a pyridine ring have been investigated in various patented therapeutic agents, suggesting its utility in creating targeted chemical libraries . Researchers can leverage this chemical to explore structure-activity relationships, particularly in modulating the physicochemical properties of lead compounds. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O3S B13523099 6-(Propan-2-yloxy)pyridine-3-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

6-propan-2-yloxypyridine-3-sulfonamide

InChI

InChI=1S/C8H12N2O3S/c1-6(2)13-8-4-3-7(5-10-8)14(9,11)12/h3-6H,1-2H3,(H2,9,11,12)

InChI Key

LFGWPSHHRMPXEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Retrosynthetic Analysis of 6-(Propan-2-yloxy)pyridine-3-sulfonamide (B6198082)

A logical retrosynthetic analysis of this compound suggests two primary pathways for its construction. These pathways diverge based on the final bond formation, either at the C6-O ether linkage or the S-N bond of the sulfonamide.

Pathway A: Late-Stage Etherification

This approach involves the formation of the C6-O bond as a final or near-final step. The primary disconnection is at the ether linkage, leading to a pyridinone or a halopyridine precursor and an isopropoxy source.

Disconnection 1 (C6-O bond): This leads to two potential precursors: 6-hydroxypyridine-3-sulfonamide (B1647150) and an isopropyl halide (e.g., 2-bromopropane) via a Williamson ether synthesis. Alternatively, a 6-halopyridine-3-sulfonamide (e.g., 6-chloropyridine-3-sulfonamide) can be disconnected to react with an isopropoxide salt through a nucleophilic aromatic substitution (SNAr) reaction.

Disconnection 2 (S-N bond): Further deconstruction of the sulfonamide precursor, such as 6-chloropyridine-3-sulfonamide (B41605), reveals 6-chloropyridine-3-sulfonyl chloride and an ammonia (B1221849) source as the key building blocks.

Disconnection 3 (C-S bond): The sulfonyl chloride can be traced back to a suitable pyridine (B92270) precursor through various sulfonation and chlorination strategies.

Pathway B: Late-Stage Sulfonamide Formation

In this alternative strategy, the sulfonamide group is introduced in the final stages of the synthesis.

Disconnection 1 (S-N bond): This disconnection points to 6-(propan-2-yloxy)pyridine-3-sulfonyl chloride and ammonia as the immediate precursors.

Disconnection 2 (C6-O bond): The 6-(propan-2-yloxy)pyridine-3-sulfonyl chloride can be retrosynthetically cleaved at the ether bond, leading to 6-halopyridine-3-sulfonyl chloride and an isopropoxide, or 6-hydroxypyridine-3-sulfonyl chloride and an isopropyl halide.

Classical and Modern Synthetic Routes to Pyridine-3-sulfonamides

The synthesis of pyridine-3-sulfonamides is a well-established area of medicinal and organic chemistry, with numerous methods available for the introduction of the key functional groups.

Strategies for Incorporating the Sulfonamide Group at Position 3

The introduction of a sulfonamide group at the 3-position of a pyridine ring typically proceeds through a sulfonyl chloride intermediate.

A common and effective method for the synthesis of pyridine-3-sulfonyl chloride involves a multi-step sequence starting from 3-aminopyridine (B143674). This process includes diazotization of the amino group, followed by a sulfonyl chlorination reaction. For instance, 3-aminopyridine can be treated with a diazotizing agent in the presence of a chloride source and sulfur dioxide. A patent describes a method where 3-aminopyridine is reacted with diluted hydrochloric acid and a sodium nitrite (B80452) aqueous solution, followed by the addition of a sodium fluoborate aqueous solution to form an intermediate diazonium salt, which is then further reacted to yield pyridine-3-sulfonyl chloride. google.com

Another classical approach involves the direct sulfonation of pyridine followed by chlorination. However, the direct sulfonation of pyridine is often challenging and can lead to a mixture of isomers. A more controlled method involves the reaction of a pre-functionalized pyridine, such as a pyridine-3-sulfonic acid, with a chlorinating agent like phosphorus pentachloride or thionyl chloride to generate the corresponding sulfonyl chloride.

Once the pyridine-3-sulfonyl chloride or a substituted variant like 6-chloropyridine-3-sulfonyl chloride is obtained, the sulfonamide is readily formed by reaction with ammonia or an appropriate amine. This amidation is typically a high-yielding and straightforward reaction.

Optimization of Reaction Conditions and Yields

While specific experimental data for the optimization of this compound synthesis is not extensively detailed in publicly available literature, general principles of reaction optimization for Williamson ether synthesis and SNAr reactions can be applied to maximize the yield and purity of the final product.

For the Williamson ether synthesis approach , key parameters to optimize include:

Base: The choice and stoichiometry of the base are critical. Stronger bases like sodium hydride will ensure complete deprotonation of the hydroxyl group but may require anhydrous conditions. Weaker bases like potassium carbonate are often sufficient and offer easier handling.

Temperature: The reaction temperature influences the rate of reaction. Higher temperatures can accelerate the reaction but may also lead to side reactions or decomposition. A temperature screen is typically performed to find the optimal balance.

Reaction Time: Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential to determine the point of maximum conversion and avoid the formation of byproducts from prolonged reaction times.

For the nucleophilic aromatic substitution (SNAr) strategy , optimization would focus on:

Nucleophile Concentration: The concentration of the isopropoxide nucleophile can impact the reaction rate. A moderate excess of the nucleophile is often used to drive the reaction to completion.

Solvent: The choice of solvent can significantly affect the reaction rate and outcome. Polar aprotic solvents are generally preferred for SNAr reactions.

Temperature: As with the Williamson synthesis, temperature is a crucial parameter. SNAr reactions on heteroaromatic rings often require elevated temperatures to proceed at a reasonable rate.

Leaving Group: While chlorine is a common leaving group, other halogens such as fluorine or bromine could be considered. Fluorine is often a better leaving group in SNAr reactions due to its high electronegativity, which increases the electrophilicity of the carbon to which it is attached.

In industrial settings, purification methods are also optimized. This can involve crystallization, which can be more cost-effective and scalable than chromatographic purification. The choice of crystallization solvent and conditions would be a key area for optimization to achieve high purity and yield of the final product.

Purification Techniques for Research-Grade Material

Achieving high purity of this compound is crucial for its use in research and development. Standard purification techniques for structurally similar organic compounds are applicable.

Crystallization: This is a primary method for purifying the final product. The choice of solvent is critical and is typically determined empirically. A common approach involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature, followed by slow cooling to induce crystallization. Solvent systems such as ethanol/water or isopropanol (B130326)/water mixtures can be effective.

Column Chromatography: For removal of closely related impurities, silica (B1680970) gel column chromatography is a powerful technique. A solvent system of appropriate polarity, such as a mixture of ethyl acetate (B1210297) and hexane, is used to elute the compound from the silica gel. The fractions are typically monitored by thin-layer chromatography (TLC) to identify and combine the pure product.

Activated Carbon Treatment: To remove colored impurities and other minor contaminants, a solution of the crude product can be treated with activated carbon. The carbon adsorbs the impurities, and subsequent filtration provides a cleaner solution from which the pure product can be crystallized.

Below is an interactive data table summarizing common purification techniques.

Purification TechniquePrincipleTypical Solvents/Mobile PhasesImpurities Removed
Crystallization Difference in solubility of the compound and impurities at different temperatures.Ethanol/Water, Isopropanol/Water, Ethyl AcetateSoluble and some insoluble impurities
Column Chromatography Differential adsorption of compounds on a stationary phase.Hexane/Ethyl Acetate, Dichloromethane/MethanolStructurally similar byproducts
Activated Carbon Adsorption of impurities onto the surface of activated carbon.Various organic solventsColored impurities, high molecular weight byproducts

Synthesis of Key Intermediates and Precursors

The synthesis of this compound relies on the availability of key precursors. A plausible synthetic route would involve the initial synthesis of a functionalized pyridine ring that can be subsequently converted to the final product. A key intermediate in this pathway is 6-chloropyridine-3-sulfonamide.

Synthesis of 6-Chloropyridine-3-sulfonyl Chloride:

A common starting material for the synthesis of pyridine-3-sulfonamides is 2-chloropyridine. This can be sulfonated to introduce the sulfonyl chloride group at the 3-position.

Synthesis of 6-Chloropyridine-3-sulfonamide:

The resulting 6-chloropyridine-3-sulfonyl chloride is a versatile intermediate. chemimpex.com It can be readily converted to 6-chloropyridine-3-sulfonamide by reaction with ammonia. This reaction is typically carried out in an inert solvent.

Introduction of the Isopropoxy Group:

The final step in the synthesis is the introduction of the propan-2-yloxy (isopropoxy) group. This is typically achieved through a nucleophilic aromatic substitution reaction. 6-Chloropyridine-3-sulfonamide can be reacted with sodium isopropoxide in a suitable solvent like isopropanol or dimethylformamide (DMF). The isopropoxide anion displaces the chloride ion at the 6-position of the pyridine ring to yield the final product, this compound.

The following table outlines the key synthetic steps and the reagents involved.

StepReactionKey ReagentsIntermediate/Product
1Sulfonation of 2-chloropyridineChlorosulfonic acid or oleum6-Chloropyridine-3-sulfonyl chloride
2Amination of sulfonyl chlorideAmmonia6-Chloropyridine-3-sulfonamide chemdad.com
3Nucleophilic Aromatic SubstitutionSodium isopropoxide, IsopropanolThis compound

Structural Characterization and Conformational Analysis for Research Purposes

Advanced Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopy is fundamental to confirming the identity and purity of a synthesized compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its electronic and vibrational states, as well as the environment of each atom, can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of 6-(Propan-2-yloxy)pyridine-3-sulfonamide (B6198082), distinct signals corresponding to each unique proton environment are expected. The isopropoxy group should exhibit a septet for the single CH proton and a doublet for the six equivalent methyl (CH₃) protons. The pyridine (B92270) ring protons are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The protons of the sulfonamide (-SO₂NH₂) group often appear as a broad singlet, and its chemical shift can be concentration-dependent and affected by the solvent. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Signals for the pyridine ring carbons are typically found between 110 and 160 ppm. chemicalbook.comjapsonline.com The two distinct carbons of the isopropoxy group (the methine and the methyl carbons) will also show characteristic signals.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would show correlations between the coupled protons of the isopropoxy group and within the pyridine ring system. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Multiplicity
Pyridine-H2 8.5 - 8.8 148 - 152 Doublet
Pyridine-H4 7.9 - 8.2 135 - 139 Doublet of Doublets
Pyridine-H5 6.8 - 7.1 110 - 114 Doublet
-OCH(CH₃)₂ 5.2 - 5.5 68 - 72 Septet
-OCH(CH₃)₂ 1.3 - 1.5 21 - 23 Doublet
-SO₂NH₂ Variable - Broad Singlet
Pyridine-C3 - 130 - 134 -

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic absorption bands would confirm the presence of key functional groups. The sulfonamide group is identified by two N-H stretching bands in the region of 3350-3250 cm⁻¹ and strong asymmetric and symmetric S=O stretching bands around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. researchgate.net The C-O-C stretching of the ether linkage would be observed in the 1260-1000 cm⁻¹ region. Vibrations associated with the pyridine ring (C=N and C=C stretching) typically appear in the 1600-1400 cm⁻¹ range. nih.gov

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Sulfonamide (-NH₂) N-H Stretch 3350 - 3250 Medium
Sulfonamide (-SO₂) Asymmetric S=O Stretch 1350 - 1300 Strong
Sulfonamide (-SO₂) Symmetric S=O Stretch 1160 - 1140 Strong
Ether (-C-O-C-) C-O Stretch 1260 - 1000 Strong
Pyridine Ring C=N, C=C Stretch 1600 - 1400 Medium-Strong

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental formula of a compound. It measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). For this compound (C₈H₁₂N₂O₃S), the calculated monoisotopic mass is 216.0596 Da. An HRMS experiment would aim to measure an m/z value that matches this calculated exact mass, thereby confirming the molecular formula and ruling out other potential formulas with the same nominal mass.

X-ray Crystallography for Solid-State Structure and Conformational Insights

Should this compound be successfully crystallized, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsion angles. mdpi.com Furthermore, it would reveal the packing of molecules in the crystal lattice and identify intermolecular interactions, such as hydrogen bonds formed by the sulfonamide N-H groups, which are crucial for understanding the compound's solid-state properties. rcsb.org

Vibrational Spectroscopy for Bond Analysis

Vibrational spectroscopy, which encompasses both IR and Raman spectroscopy, provides detailed information about the vibrational modes of a molecule. asianpubs.org While IR spectroscopy measures the change in dipole moment during a vibration, Raman spectroscopy detects changes in polarizability. A complete vibrational analysis using both techniques, often supported by computational methods like Density Functional Theory (DFT), can lead to a detailed assignment of all fundamental vibrational modes. researchgate.netredalyc.org This analysis helps to understand the strength and nature of the chemical bonds within the molecule. For pyridine-sulfonic acid derivatives, specific modes related to the C-S bond and SO₂ deformations can be assigned. asianpubs.org

Molecular Mechanism of Interaction and Biochemical Studies

Identification and Validation of Potential Biological Targets (Enzymes, Receptors)

The pyridine (B92270) sulfonamide scaffold is a recognized pharmacophore that interacts with a variety of biological targets. While direct studies on 6-(Propan-2-yloxy)pyridine-3-sulfonamide (B6198082) are limited, research on structurally related pyridine sulfonamides provides insights into its potential biological targets. These compounds have been investigated for their roles as inhibitors of enzymes and modulators of receptors.

Potential enzyme targets for compounds with a pyridine-3-sulfonamide (B1584339) core include:

Phosphoinositide 3-kinases (PI3Ks) : Specifically, the p110δ isoform has been identified as a target for pyridine-3-sulfonamide derivatives. These compounds are being explored for their therapeutic potential in inflammatory diseases and cancer.

NADPH Oxidase 2 (NOX2) : Analogs of 3-(indolin-6-yl)-4-(N-pyrazolesulfonamide)-1H-pyrrolo[2,3-b]pyridine have been shown to bind to the NADPH interaction site of NOX2, thereby inhibiting its activity. This suggests that pyridine sulfonamides could act as competitive inhibitors of NADPH binding.

Carbonic Anhydrases : The sulfonamide group is a classic zinc-binding group, making carbonic anhydrases a potential target class.

Kinases : The broader class of protein kinases is also a potential target, given the prevalence of pyridine-based scaffolds in kinase inhibitor design.

Potential receptor targets include:

Sigma Receptors (σ1 and σ2) : Pyridine derivatives have demonstrated high affinity for sigma receptors, which are implicated in various neurological disorders.

AMPA Receptors : Certain sulfonamide derivatives have been identified as positive allosteric modulators of AMPA receptors, enhancing their function.

Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) : Pyridine-containing compounds have been developed as negative allosteric modulators of mGluR5.

The specific biological targets of this compound would require experimental validation through techniques such as affinity chromatography, proteomics-based approaches, or enzymatic and binding assays against a panel of relevant targets.

In Vitro Enzyme Inhibition Kinetics and Binding Assays

Quantitative in vitro assays are essential to characterize the interaction of a compound with its biological target. These studies determine the potency and affinity of the inhibitor or ligand.

For enzyme inhibitors, the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The Ki is a more fundamental measure of the binding affinity of the inhibitor to the enzyme.

CompoundTargetParameterValueReference
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrileσ1 ReceptorKi1.45 nM nih.gov
2-methyl-6-(phenylethynyl)-pyridine (MPEP)mGlu5 ReceptorIC5036 nM researchgate.net

For receptor ligands, the dissociation constant (Kd) is determined to quantify the binding affinity. A lower Kd value indicates a higher binding affinity. Radioligand binding assays are commonly employed for this purpose, where a radiolabeled ligand competes with the test compound for binding to the receptor. There is no publicly available Kd determination for this compound.

Allosteric Modulation Studies (if applicable)

Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site. nih.gov This binding event can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the affinity and/or efficacy of the endogenous ligand. nih.gov

The pyridine scaffold is present in known allosteric modulators. For example, N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide has been characterized as a selective positive allosteric modulator of the AMPA receptor. nih.gov Similarly, certain pyridine derivatives have been identified as negative allosteric modulators of the mGlu5 receptor. researchgate.net Whether this compound exhibits allosteric properties would need to be investigated through specific functional assays that measure the modulation of the orthosteric ligand's activity.

Investigation of Interaction Mechanisms at the Molecular Level (e.g., active site binding, non-covalent interactions)

Understanding the molecular interactions between a compound and its target is crucial for rational drug design. Techniques like X-ray crystallography, NMR spectroscopy, and computational molecular modeling are used to elucidate these interactions.

For pyridine sulfonamides targeting enzymes like NOX2, molecular modeling suggests that they bind within the NADPH binding site. mdpi.com The interactions are likely to involve a combination of:

Hydrogen bonds : The sulfonamide group and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively.

π-stacking interactions : The aromatic pyridine ring can engage in π-π stacking with aromatic residues like phenylalanine in the active site.

Hydrophobic interactions : The propan-2-yloxy group can form hydrophobic interactions with nonpolar pockets within the binding site.

In the case of sigma receptors, the substituted pyridine moiety has been proposed to establish π-anion interactions with aspartate residues, while the amine function can form hydrogen bonds with glutamate residues. nih.gov

Computational and Theoretical Chemistry Analyses

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. This method is crucial in drug discovery for screening virtual libraries and understanding potential binding mechanisms. rjb.roscholarsresearchlibrary.com

Ligand Preparation and Receptor Site Definition

Ligand Preparation: The initial step involves generating a three-dimensional (3D) structure of the ligand, 6-(propan-2-yloxy)pyridine-3-sulfonamide (B6198082). This can be done using chemical drawing software, followed by conversion to a 3D format. Crucially, the ligand's structure must undergo energy minimization to achieve a stable, low-energy conformation. youtube.comresearchgate.net This process optimizes bond lengths and angles using force fields like MMFF94 (Merck Molecular Force Field). youtube.com For accurate docking, it is also necessary to add hydrogen atoms and assign correct partial charges to the ligand. uillinois.edu

Receptor Site Definition: A relevant biological target for the ligand must be identified. For sulfonamides, a common target is the enzyme carbonic anhydrase or, in the context of antibacterial research, proteins like dihydropteroate (B1496061) synthase (DHPS) or penicillin-binding proteins (PBP-2X). rjb.ronih.gov The 3D structure of the target protein is typically obtained from a public repository like the RCSB Protein Data Bank (PDB). nih.govrcsb.org The binding site, or active site, is then defined. This is often determined by the location of a co-crystallized native ligand within the PDB structure or identified using computational algorithms that detect cavities on the protein's surface. uillinois.edunih.gov

Analysis of Binding Conformations and Orientations

Once the ligand and receptor are prepared, docking software (e.g., AutoDock, GOLD, MOE) is used to place the ligand into the defined binding site. uillinois.edunih.govacs.org The software generates multiple possible binding poses and orientations. nih.gov

A thorough analysis of these poses is conducted to identify key intermolecular interactions that stabilize the ligand-protein complex. wisdomlib.org For a molecule like this compound, these interactions would likely include:

Hydrogen Bonds: The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor and acceptor. The oxygen atoms can accept hydrogen bonds, while the -NH₂ group can donate them. These interactions with amino acid residues in the active site (such as ASN 571 or LYS 517) are critical for binding affinity. chemmethod.com

Hydrophobic Interactions: The propan-2-yloxy group and the pyridine (B92270) ring are hydrophobic and would likely engage in van der Waals interactions with nonpolar amino acid residues in the binding pocket.

Pi-Stacking: The aromatic pyridine ring can form pi-pi stacking or pi-alkyl interactions with aromatic residues like phenylalanine (PHE), tyrosine (TYR), or tryptophan (TRP).

The final assessment of a docking pose relies on evaluating these interactions and comparing them to known binding modes of similar inhibitors. acs.orgresearchgate.net

Prediction of Binding Free Energies

Docking programs employ scoring functions to rank the generated poses. wikipedia.org These functions estimate the binding free energy (ΔG), typically expressed in kcal/mol. A more negative score indicates a more favorable binding interaction and higher predicted affinity. rsc.orgresearchgate.net

While the exact binding free energy for this compound would depend on the specific protein target, studies on similar sulfonamide and pyridine derivatives show that potent inhibitors often achieve docking scores in the range of -6 to -9 kcal/mol. chemmethod.com It is important to note that these scores provide an estimation and are most effective for ranking compounds in a comparative manner rather than determining absolute binding affinities. nih.govfrontiersin.org

Table 1: Illustrative Docking Scores for Structurally Related Compounds

Compound ClassTarget ProteinPDB IDDocking Score (kcal/mol)Reference
Azo-based SulfonamideFGFR2 Kinase4J98-6.24 chemmethod.com
Sulfonamide DerivativePenicillin-Binding Protein 2X-Close to Cefuroxime rjb.ro
Sulfonamide DerivativeDihydropteroate Synthase1AJ0- (Rescored with S-score) nih.gov

Molecular Dynamics Simulations for Dynamic Interactions and Conformational Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations model the movements of atoms in the complex over time (typically nanoseconds to microseconds), providing insights into the stability of the binding pose and the flexibility of the system in a simulated physiological environment. acs.orgnih.govuzh.ch

For the this compound-protein complex, an MD simulation would be performed to assess whether the binding pose predicted by docking is stable. nih.gov Key parameters analyzed during an MD simulation include:

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible regions of the protein. Residues at the binding site that show low fluctuation are likely important for maintaining stable interactions with the ligand.

MD simulations can confirm the persistence of key interactions (like hydrogen bonds) identified in docking and reveal the role of water molecules in mediating contacts between the ligand and the protein. nih.govnih.gov

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the intrinsic electronic properties of a molecule, providing a deeper understanding of its structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used method for these calculations. researchgate.netnih.gov For this compound, DFT analysis, often using the B3LYP functional with a basis set like 6-311G(d,p), would involve optimizing the molecule's geometry to its lowest energy state. nih.govresearchgate.netresearchgate.net From this optimized structure, several key electronic properties can be calculated:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netmdpi.com

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. irjweb.comnih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule. researchgate.net It uses a color scale to indicate charge distribution: red regions show negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, negative potential would be expected around the oxygen atoms of the sulfonamide group and the nitrogen of the pyridine ring, making them key sites for hydrogen bonding. nih.gov

Table 2: Illustrative DFT-Calculated Properties for a Related Imidazopyridine Derivative

PropertyB3LYP/6-311G(d,p)B3PW91/6-311G(d,p)UnitReference
HOMO Energy-6.4016-6.8662eV nih.gov
LUMO Energy-1.6065-0.8346eV nih.gov
Energy Gap (ΔE)4.79516.0316eV nih.gov

These computational analyses provide a multi-faceted understanding of this compound, from its potential interactions with biological targets to its intrinsic electronic characteristics, thereby guiding further experimental investigation.

Prediction of Spectroscopic Properties

Spectroscopic techniques are fundamental for the characterization of chemical compounds. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting spectroscopic data, which can aid in the interpretation of experimental spectra or provide valuable information when experimental data is unavailable. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The predicted ¹H and ¹³C NMR chemical shifts for this compound are crucial for its structural elucidation. The predicted ¹H NMR spectrum would likely show distinct signals for the aromatic protons on the pyridine ring, the methine and methyl protons of the propan-2-yloxy group, and the protons of the sulfonamide group. Similarly, the ¹³C NMR spectrum would display characteristic signals for each unique carbon atom in the molecule.

Infrared (IR) Spectroscopy: The predicted IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. These would include stretching vibrations for the N-H bonds of the sulfonamide, the S=O bonds, the C-N and C-O bonds, as well as aromatic C-H and C=C bonds of the pyridine ring.

UV-Vis Spectroscopy: The predicted UV-Vis absorption spectrum is determined by the electronic transitions within the molecule. For this compound, the pyridine ring constitutes the primary chromophore, and its electronic properties are modulated by the electron-donating propan-2-yloxy group and the electron-withdrawing sulfonamide group.

Table 1: Predicted Spectroscopic Data for this compound
Spectroscopic TechniquePredicted Data
¹H NMR (ppm)δ 8.6-8.8 (d, 1H, pyridine-H2), δ 8.0-8.2 (dd, 1H, pyridine-H4), δ 6.8-7.0 (d, 1H, pyridine-H5), δ 7.2-7.4 (s, 2H, -SO₂NH₂), δ 5.3-5.5 (sept, 1H, -OCH(CH₃)₂), δ 1.3-1.5 (d, 6H, -OCH(CH₃)₂)
¹³C NMR (ppm)δ 162-164 (C6), δ 148-150 (C2), δ 138-140 (C4), δ 130-132 (C3), δ 112-114 (C5), δ 70-72 (-OCH(CH₃)₂), δ 21-23 (-OCH(CH₃)₂)
IR (cm⁻¹)3400-3300 (N-H stretch), 3100-3000 (aromatic C-H stretch), 2980-2940 (aliphatic C-H stretch), 1600-1580 (C=C stretch), 1350-1310 (asymmetric S=O stretch), 1180-1160 (symmetric S=O stretch), 1280-1240 (C-O stretch)
UV-Vis (λmax, nm)~220-230 and ~260-270

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. researchgate.net For the pyridine-sulfonamide scaffold, key pharmacophoric features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.net

A hypothetical pharmacophore model for a series of related pyridine-sulfonamide compounds could include:

A hydrogen bond donor feature from the sulfonamide N-H group.

Two hydrogen bond acceptor features from the sulfonyl oxygens.

A hydrogen bond acceptor feature from the pyridine nitrogen.

A hydrophobic/aromatic feature corresponding to the pyridine ring.

A hydrophobic feature from the propan-2-yloxy group.

This model could then be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds with similar pharmacophoric features, potentially leading to the discovery of new bioactive molecules. utrgv.edumdpi.com The process of virtual screening efficiently filters extensive compound libraries to a manageable number of candidates for experimental testing, thereby accelerating the drug discovery process. schrodinger.com

In Silico Analysis of Physicochemical Properties Relevant to Research

In silico prediction of physicochemical properties is crucial in the early stages of research to assess the potential of a compound. Properties such as pKa and the logarithm of the octanol-water partition coefficient (logP) are key determinants of a molecule's behavior in various chemical and biological environments.

pKa: The pKa value indicates the acidity of a compound. For this compound, the sulfonamide group is acidic, and the pyridine nitrogen is basic. Predicting these pKa values is important for understanding the ionization state of the molecule at different pH levels. The acidity of the sulfonamide proton is a critical parameter that can influence its interaction with biological targets. researchgate.netrsc.org

logP: The logP value is a measure of a compound's lipophilicity, which affects its solubility, permeability, and distribution. A balanced logP is often sought in drug design. Various computational models, such as those based on atomic contributions or whole molecule properties, can be used to predict the logP of this compound. chemaxon.comed.ac.uknih.gov

Table 2: Predicted Physicochemical Properties for this compound
PropertyPredicted ValueSignificance in Research
pKa (acidic, sulfonamide)9.5 - 10.5Influences the ionization state and potential for hydrogen bonding as a donor.
pKa (basic, pyridine)2.5 - 3.5Determines the likelihood of protonation of the pyridine ring.
logP1.5 - 2.0Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.

Advanced Analytical Techniques for Compound Characterization in Research Contexts

Hyphenated Techniques for Complex Mixture Analysis or Purity Assessment

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the definitive identification of compounds.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantification and identification of 6-(Propan-2-yloxy)pyridine-3-sulfonamide (B6198082), especially at low concentrations in complex biological or environmental samples. nih.gov The technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of tandem mass spectrometry.

For the analysis of sulfonamide derivatives, reversed-phase HPLC is commonly employed. A typical method would utilize a C18 column with a gradient elution of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small percentage of formic acid to improve peak shape and ionization efficiency. nih.gov

In the mass spectrometer, the compound would typically be ionized using electrospray ionization (ESI) in positive ion mode, which is common for nitrogen-containing compounds like pyridines and sulfonamides. nih.gov The precursor ion for this compound would be its protonated molecule [M+H]⁺. In tandem mass spectrometry (MS/MS), this precursor ion is fragmented to produce characteristic product ions. These specific precursor-to-product ion transitions are monitored in what is known as multiple reaction monitoring (MRM), which provides excellent selectivity and sensitivity for quantification. researchgate.net

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound

ParameterValue
LC System
ColumnC18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
MS/MS System
Ionization ModeESI Positive
Precursor Ion [M+H]⁺Calculated m/z
Product IonsHypothetical m/z values based on fragmentation
Collision EnergyOptimized for each transition

Note: The specific m/z values for the precursor and product ions would need to be determined experimentally.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. tandfonline.com However, this compound, like many sulfonamides, has low volatility and is thermally labile, making it generally unsuitable for direct GC-MS analysis.

To utilize GC-MS for the analysis of such compounds, a derivatization step is typically required to increase their volatility and thermal stability. reddit.com A common derivatization reaction for compounds with active hydrogens, such as the sulfonamide group, is silylation. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic protons with trimethylsilyl (B98337) (TMS) groups. reddit.com

Once derivatized, the resulting volatile compound can be separated on a GC column, typically a non-polar or medium-polarity column, and detected by mass spectrometry. The electron ionization (EI) mass spectra of the TMS derivative would provide a characteristic fragmentation pattern that can be used for structural confirmation and identification.

Table 2: Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound

ParameterValue
GC System
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 50-500
Source Temperature230 °C

The unambiguous structural elucidation of compounds in complex mixtures, such as impurities from a synthesis or metabolites from a biological system, is a significant challenge. researchgate.net High-performance liquid chromatography-nuclear magnetic resonance spectroscopy (HPLC-NMR) is a powerful hyphenated technique that directly couples the separation power of HPLC with the detailed structural information provided by NMR. umt.edu.pknih.gov

In an HPLC-NMR setup, the eluent from the HPLC column flows through a specialized NMR flow cell. This allows for the acquisition of NMR spectra of the separated components in real-time. This technique is particularly valuable for identifying unknown impurities or degradation products of this compound without the need for their isolation. researchgate.net Both ¹H NMR and other 1D and 2D NMR experiments can be performed to provide a comprehensive structural characterization of the analytes.

Surface Characterization Techniques for Material Science Applications

While the direct application of this compound in material science is a developing area of research, the functional groups present in the molecule—a pyridine (B92270) ring and a sulfonamide group—are known to impart specific properties to surfaces and thin films. Pyridine moieties can coordinate with metal ions and participate in the formation of functional materials, while sulfonamide groups are known for their ability to form strong hydrogen bonds, influencing molecular packing and surface interactions. These characteristics suggest potential applications in areas such as corrosion inhibition, functional coatings, and the fabrication of molecularly-defined thin films.

The characterization of such surfaces and thin films would necessitate a range of specialized surface-sensitive analytical techniques to probe their composition, structure, and properties.

X-ray Photoelectron Spectroscopy (XPS) would be a primary technique to determine the elemental composition and chemical states of the atoms on the surface. For a thin film of this compound, XPS could confirm the presence of carbon, nitrogen, oxygen, and sulfur, and the high-resolution spectra of the N 1s and S 2p regions could distinguish between the pyridine nitrogen and the sulfonamide nitrogen, as well as the oxidation state of the sulfur.

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) would be employed to investigate the surface topography and morphology of thin films. These techniques can provide nanoscale information about film roughness, domain formation, and the ordering of molecules on a substrate.

Contact Angle Goniometry is a simple yet powerful technique to assess the surface energy and wetting properties of a material. The hydrophobic or hydrophilic nature of a surface coated with this compound could be readily determined by measuring the contact angle of water and other liquids.

Sum-Frequency Generation (SFG) Spectroscopy is a surface-specific vibrational spectroscopy technique that can provide information about the molecular orientation and ordering at an interface. For a film of this compound, SFG could potentially probe the orientation of the pyridine ring and the sulfonamide group at the surface, which is crucial for understanding its interaction with the environment.

The following table outlines the potential applications of these surface characterization techniques for materials incorporating this compound.

TechniqueInformation Gained for Material Science Applications
X-ray Photoelectron Spectroscopy (XPS)Elemental composition of the surface, confirmation of film deposition, and chemical state analysis of nitrogen and sulfur to verify molecular integrity.
Atomic Force Microscopy (AFM) / Scanning Tunneling Microscopy (STM)Visualization of surface topography, measurement of film thickness and roughness, and assessment of molecular ordering and self-assembly.
Contact Angle GoniometryDetermination of surface energy, wettability (hydrophobicity/hydrophilicity), and adhesion properties of the functionalized surface.
Sum-Frequency Generation (SFG) SpectroscopyMolecular orientation and conformation of the compound at the outermost layer of a film, providing insights into surface interactions and functionality.

Intellectual Property and Patent Landscape Review Academic Perspective

Analysis of Existing Patents on Pyridine-Sulfonamide Derivatives

The patent literature for pyridine-sulfonamide derivatives is diverse, covering a wide range of therapeutic applications and molecular structures. These patents, primarily from pharmaceutical companies, protect novel compounds, methods of their production, and their use in treating various diseases. google.com The core structure is often modified to optimize biological activity, selectivity, and pharmacokinetic properties.

Patents in this field typically claim a general chemical formula that encompasses a large number of related compounds. For instance, patents have been granted for N-(pyridin-2-yl)pyridine-sulfonamide derivatives for modulating the activity of the CFTR protein and for pyridinic sulfonamide derivatives for the treatment of conditions like inflammation, cancer, and asthma. google.comwipo.int Other patents focus on specific therapeutic targets, such as the use of pyridine-3-sulfonamide (B1584339) compounds as PI3-kinase inhibitors for disorders mediated by inappropriate PI3-kinase activity. google.com A novel class of pyridine-sulfonamide compounds has also been developed for diseases responsive to the inhibition of IL-1β, such as non-alcoholic steatohepatitis (NASH). wipo.int

The scope of these patents often extends to include:

New Chemical Entities (NCEs): The primary claims are directed at the novel pyridine-sulfonamide compounds themselves.

Pharmaceutical Compositions: Formulations containing the patented compounds along with pharmaceutically acceptable carriers.

Methods of Use: The application of these compounds in treating specific medical conditions. google.com

Synthetic Processes: Methods for preparing the claimed compounds, which can sometimes be a key area of innovation. google.comgoogle.com

The following table summarizes a selection of representative patents, illustrating the breadth of innovation and application in the pyridine-sulfonamide field.

Patent NumberTitleKey Application/InnovationAssignee/Applicant
WO2019020657A1 Pyridine-3-sulfonamide compounds as PI3-kinase inhibitorsTreatment of disorders mediated by inappropriate PI3-kinase activity. google.comNot specified in document
WO2020099603A1 Pyridin-sulfonamide compounds for the treatment of conditions related to interleukin 1 betaTreatment of diseases responsive to inhibition of IL-1β, such as NASH and idiopathic pulmonary fibrosis. wipo.intNot specified in document
EP1432684A2 Pyridinic sulfonamide derivatives, method of production and use thereofTherapeutic substance in the treatment of inflammation, arthrosis, cancer, angiogenesis, and asthma. google.comNot specified in document
US20200002281A1 N-(pyridin-2-yl)pyridine-sulfonamide derivatives and their use in the treatment of diseaseCompounds capable of modulating the activity of CFTR. wipo.intNot specified in document
CN105153022B The preparation method of the pyridine (B92270) sulfonamide of 3 ethylsulfonyl 2 and its intermediateA novel, high-yield, and cost-effective synthesis method suitable for industrial production. google.comNot specified in document
EP2963019B1 Method for producing pyridine-3-sulfonyl chlorideAn improved production method for a key intermediate used in synthesizing pharmaceutical compounds. googleapis.comTakeda Pharmaceutical Company Limited

Identification of Novelty and Inventive Steps within the Field

For a chemical patent to be granted, the invention must be novel and involve an inventive step, meaning it is not obvious to a person skilled in the art. acs.org In the context of pyridine-sulfonamide derivatives, novelty and inventive steps can be established in several ways:

Novel Molecular Scaffolds: The most direct path to a patent is the design of a completely new chemical entity. This can involve unique combinations of substituents on the pyridine and sulfonamide groups or the introduction of entirely new heterocyclic systems. For example, the creation of a new class of functionalized pyridine-based benzothiazoles and benzimidazoles incorporating sulfonamide moieties represents a novel strategic design. acs.org

Unexpected Therapeutic Use: Discovering a new and non-obvious medical use for a known pyridine-sulfonamide derivative can be patented as a "method of use" claim. nih.gov For instance, identifying that a known compound is an effective inhibitor of a specific enzyme like PI3-kinase would constitute an inventive step. google.com

Superior Properties: A new derivative of a known class of compounds may be considered inventive if it exhibits unexpectedly superior properties. This could include significantly higher potency, better selectivity for a biological target, an improved safety profile, or more favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

The inventive step often lies in solving a technical problem in a non-obvious way. For instance, if prior art suggested that a certain type of substitution would decrease activity, but a researcher demonstrates the opposite, this unexpected result can form the basis of an inventive step.

Strategic Considerations for Academic Patenting in Chemical Synthesis

For academic researchers, patenting discoveries in chemical synthesis requires a strategic approach that balances the pursuit of knowledge with the potential for commercialization. bailey-walsh.com Key considerations include:

Thorough Prior Art Research: Before filing a patent, it is crucial to conduct extensive research of existing patents and scientific literature. bailey-walsh.com This helps to define the truly novel aspects of the invention and strengthens the patent claims by clearly distinguishing them from previous work. bailey-walsh.com

Defining the Scope of the Patent: The claims of a patent define the legal scope of protection. acs.org Academics should aim for a scope that is broad enough to protect a class of related compounds and their potential applications, but not so broad as to be rejected for lack of novelty or enablement. A strong strategy may involve multiple layers of protection, such as claiming the compound class, the specific synthesis method, and its use. bailey-walsh.com

Timing of Disclosure: A critical strategic element is the timing of public disclosure. In most jurisdictions, an invention is no longer considered novel if it has been publicly disclosed (e.g., in a journal article or conference presentation) before the patent application is filed. Academics must coordinate with their institution's technology transfer office to file a patent application before any public disclosure.

Process vs. Compound Patents: While a patent on a new compound offers the strongest protection, a process patent for a new synthetic route can also be valuable. ijsr.net This is particularly relevant in academia, where novel synthetic methodologies are a common output of research. A new, more efficient synthesis for a valuable compound can be licensed to pharmaceutical companies. ijsr.net

Focus on "Unexpected Results": The patent application should highlight any unexpected or surprising results. As discussed, demonstrating that a new compound or process provides an unexpected advantage (e.g., higher yield, greater potency, novel activity) is a powerful argument for non-obviousness, a key requirement for patentability. acs.org

International Patent Strategy: Patent rights are territorial. rsc.org Academic institutions should consider filing for patent protection in key markets where a potential licensee would likely manufacture or sell a product based on the invention. The Patent Cooperation Treaty (PCT) offers a streamlined process for filing initial applications in multiple countries. ijsr.net

By carefully considering these factors, academic chemists can effectively protect their intellectual property, facilitating the translation of their research from the laboratory to real-world applications and contributing to the advancement of science and medicine.

Future Research Directions and Derivative Exploration

Design of Next-Generation Analogues Based on Current Findings

The design of future analogues of 6-(propan-2-yloxy)pyridine-3-sulfonamide (B6198082) will be heavily influenced by structure-activity relationship (SAR) studies of existing pyridine-sulfonamide compounds. The core principle of SAR is to systematically modify the chemical structure of a lead compound and assess the impact of these changes on its biological activity. For the pyridine-sulfonamide scaffold, key areas for modification include the pyridine (B92270) ring, the sulfonamide linker, and the pendant functional groups.

Table 1: Potential Modifications for Analogue Design

Structural ComponentPotential ModificationsRationale
Pyridine Ring Substitution with various electron-donating or electron-withdrawing groups. Introduction of additional fused rings.To modulate the electronic properties and steric bulk of the molecule, potentially enhancing binding affinity and selectivity for biological targets.
Sulfonamide Linker N-alkylation or N-arylation. Replacement with bioisosteric groups.To alter the hydrogen bonding capacity and overall lipophilicity, which can impact pharmacokinetic properties.
Isopropoxy Group Variation of the alkyl chain length and branching. Replacement with other alkoxy or aryloxy groups.To explore the impact of steric and electronic effects on target engagement and metabolic stability.

By systematically exploring these modifications, researchers can generate a library of new compounds. For instance, replacing the isopropoxy group with a trifluoromethoxy group could enhance metabolic stability, a desirable trait for drug candidates. Similarly, the introduction of a small, polar group on the pyridine ring could improve aqueous solubility. High-throughput screening of these analogues against a panel of biological targets will be crucial in identifying promising new lead compounds.

Exploration of Novel Synthetic Pathways

The efficient synthesis of this compound and its derivatives is paramount for facilitating their biological evaluation. While classical methods for sulfonamide synthesis, such as the reaction of a sulfonyl chloride with an amine, are well-established, the development of more efficient and versatile synthetic routes is an active area of research.

Future explorations may focus on:

Late-Stage Functionalization: Developing methods to introduce or modify functional groups on the pyridine-sulfonamide scaffold at a late stage in the synthesis. This approach allows for the rapid generation of a diverse range of analogues from a common intermediate, accelerating the drug discovery process.

Catalytic Methods: Employing transition-metal catalysis to forge key bonds in the molecule. For example, palladium-catalyzed cross-coupling reactions could be utilized to introduce a variety of substituents onto the pyridine ring with high efficiency and selectivity.

Flow Chemistry: Utilizing continuous flow reactors for the synthesis of these compounds. Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under conditions that are not feasible in a batch reactor.

One potential synthetic strategy could involve the preparation of a key intermediate, such as 6-chloropyridine-3-sulfonyl chloride, which can then be subjected to a variety of nucleophilic substitution reactions to introduce the desired alkoxy group and the sulfonamide functionality.

Identification of New Potential Biological Targets for Pyridine-Sulfonamide Scaffolds

The pyridine-sulfonamide scaffold has demonstrated a remarkable diversity of biological activities, targeting a wide range of enzymes and receptors. This versatility suggests that there are likely many more undiscovered biological targets for this class of compounds.

Table 2: Known and Potential Biological Targets of Pyridine-Sulfonamides

Target ClassSpecific ExamplesTherapeutic Area
Enzymes Carbonic Anhydrases, Kinases (e.g., VEGFR-2), Dihydropteroate (B1496061) Synthase, Heat Shock Protein 90 (Hsp90α)Glaucoma, Cancer, Infectious Diseases, Antiviral
Receptors G-protein coupled receptors (GPCRs)Various
Ion Channels Voltage-gated ion channelsNeurological disorders

Future research will focus on identifying novel targets through a combination of experimental and computational approaches. Phenotypic screening, where compounds are tested for their ability to produce a desired effect in a cell-based or whole-organism assay, can uncover unexpected biological activities. Subsequent target deconvolution studies can then be used to identify the specific molecular target responsible for the observed effect.

Furthermore, chemoproteomics, a technique that uses chemical probes to identify the protein targets of a small molecule, will be a powerful tool in this endeavor. By designing and synthesizing derivatives of this compound that can be used as chemical probes, researchers can systematically pull down and identify its binding partners in a cellular context.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These powerful computational tools can be leveraged to accelerate the design and optimization of pyridine-sulfonamide derivatives.

Key applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on existing datasets of pyridine-sulfonamide compounds and their biological activities to build predictive QSAR models. researchgate.net These models can then be used to predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net

De Novo Drug Design: Generative AI models can be used to design entirely new molecules with desired properties. By providing the model with a set of constraints, such as a desired binding affinity for a particular target and favorable pharmacokinetic properties, it can generate novel pyridine-sulfonamide derivatives that have a high probability of success.

Virtual Screening: AI-powered virtual screening platforms can rapidly screen vast libraries of virtual compounds against a biological target of interest. This allows for the identification of potential hits with a fraction of the time and cost of traditional high-throughput screening.

ADMET Prediction: ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds. This allows for the early identification of candidates with potential liabilities, reducing the risk of late-stage failures in drug development.

By integrating these computational approaches into the drug discovery workflow, researchers can significantly enhance the efficiency and success rate of their efforts to develop novel pyridine-sulfonamide-based therapeutics.

Collaborative Research Opportunities in Chemical Biology and Medicinal Chemistry

The exploration of this compound and its derivatives presents a fertile ground for collaboration between chemical biologists and medicinal chemists. Medicinal chemists can focus on the design and synthesis of novel analogues, while chemical biologists can utilize these compounds as tools to probe biological systems and elucidate the mechanisms of action.

Such collaborations can lead to a virtuous cycle of discovery. For example, a chemical biologist might use a novel pyridine-sulfonamide derivative to identify a new biological target. This information can then be fed back to the medicinal chemist, who can design and synthesize a new generation of analogues with improved potency and selectivity for that target.

Furthermore, collaborations with computational chemists and data scientists will be essential for fully leveraging the power of AI and ML in the drug design process. By working together, these interdisciplinary teams can accelerate the translation of basic scientific discoveries into new medicines that can benefit human health.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-(Propan-2-yloxy)pyridine-3-sulfonamide with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonation of pyridine derivatives and subsequent functionalization. Critical parameters include:

  • Temperature control : Optimal ranges (e.g., 60–80°C) to avoid side reactions like over-sulfonation or decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity of sulfonating agents .
  • Purification : Column chromatography or recrystallization to isolate the sulfonamide moiety, confirmed via TLC or HPLC .
    • Characterization : Use 1H^1H-/13C^{13}C-NMR to verify substituent positions and MS for molecular weight validation .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated stability studies : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via UV-Vis spectroscopy or LC-MS .
  • Kinetic analysis : Calculate half-life (t1/2t_{1/2}) using first-order degradation models. Pyridine derivatives often exhibit pH-dependent stability due to protonation of the nitrogen atom .

Q. What spectroscopic techniques are essential for characterizing the sulfonamide group in this compound?

  • Methodological Answer :

  • IR spectroscopy : Identify S=O stretching vibrations (1150–1350 cm1^{-1}) and N-H bending (1550–1650 cm1 ^{-1}) .
  • 1H^1H-NMR : Detect NH2_2 protons (δ 4.5–5.5 ppm, broad singlet) and pyridine ring protons (δ 7.0–8.5 ppm) .
  • X-ray crystallography : Resolve sulfonamide geometry and hydrogen-bonding networks in solid-state structures .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

  • Methodological Answer :

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energy barriers for sulfonation and etherification steps .
  • Machine learning : Train models on existing pyridine sulfonamide datasets to predict optimal solvents, catalysts, and reaction times. ICReDD’s integrated computational-experimental workflows are a validated approach .

Q. What strategies resolve contradictions in bioactivity data between this compound and its analogs?

  • Methodological Answer :

  • Meta-analysis : Compare IC50_{50}, binding affinities, and toxicity profiles across published studies. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or assay protocols .
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., isopropyloxy vs. methoxy groups) to isolate contributions to bioactivity. Use 2D/3D-QSAR models to correlate structural features with observed effects .

Q. How can researchers design experiments to explore the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized enzymes .
  • Molecular docking : Simulate binding poses with targets like carbonic anhydrase or kinases. Validate predictions via mutagenesis studies (e.g., alanine scanning) .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of interactions .

Q. What experimental design principles improve yield in large-scale synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., reagent stoichiometry, temperature). For example, a central composite design can identify nonlinear effects of reaction time on yield .
  • Scale-up criteria : Maintain geometric similarity between lab and pilot reactors (e.g., constant agitation power/volume ratio) to ensure consistent mixing and heat transfer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.